1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride structure and properties
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride structure and properties
An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Dihydrochloride for Medicinal Chemistry Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride, a key building block for researchers, scientists, and drug development professionals. We will explore its structure, physicochemical properties, synthesis, and critical applications in modern medicinal chemistry, grounded in established scientific principles and supported by authoritative references.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1][2] The trifluoromethyl group (-CF3) is particularly valued for its ability to profoundly modulate a compound's physicochemical and pharmacokinetic properties.[3][4] When appended to a versatile scaffold like piperidine, it creates a building block with significant potential.
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride merges the conformational rigidity and basic nitrogen of the piperidine ring with the unique electronic and metabolic attributes of the trifluoroethyl group. This combination offers a powerful tool for fine-tuning properties such as metabolic stability, lipophilicity, and receptor binding affinity, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1][3]
Chemical Structure and Identification
A precise understanding of the molecular architecture is fundamental. The dihydrochloride salt form ensures stability and enhances solubility for experimental applications.
Molecular Structure
The structure consists of a piperidine ring N-substituted with a 2,2,2-trifluoroethyl group and bearing an amine group at the 4-position. The dihydrochloride salt form indicates that both the piperidine ring nitrogen and the exocyclic primary amine are protonated.
Caption: Structure of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine Dihydrochloride.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | 1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride | [5] |
| CAS Number | 1177271-15-6 | [6] |
| Molecular Formula | C₇H₁₅Cl₂F₃N₂ | [6] |
| Molecular Weight | 255.11 g/mol | [6] |
| Canonical SMILES | C1CN(CCC1N)CC(F)(F)F.Cl.Cl | [6] |
| InChI Key | JJGAYYBQGNJNJQ-UHFFFAOYSA-N (for free base) | [5] |
Physicochemical Properties and the Influence of Trifluoroethylation
The properties of this molecule are a direct consequence of its constituent parts. The trifluoroethyl group is not merely a bulky substituent; it is a strategic modulator of chemical behavior.
Summary of Properties
| Property | Value / Description | Source / Rationale |
| Physical Form | Solid | |
| Molecular Weight (Free Base) | 182.19 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 29.26 Ų | [6] |
| cLogP (Calculated) | 1.8154 | [6] |
| Hydrogen Bond Donors | 1 (for free base) | [5] |
| Hydrogen Bond Acceptors | 2 (for free base) | [5] |
| Storage | Sealed in dry, 2-8°C | [6] |
Causality Behind the Properties: The Role of the -CH₂CF₃ Group
The introduction of the 2,2,2-trifluoroethyl moiety imparts several critical characteristics that are highly advantageous in drug design.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can significantly increase the half-life of a drug candidate, a key objective in lead optimization.
-
Modulation of Basicity (pKa) : The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect propagates to the piperidine nitrogen, reducing its basicity (lowering its pKa) compared to a simple N-alkyl piperidine. Attenuating basicity is a crucial strategy to improve oral bioavailability and reduce off-target effects, such as hERG channel inhibition.[7]
-
Lipophilicity and Permeability : While often increasing lipophilicity, the trifluoromethyl group's impact is complex.[1][3] It can enhance a molecule's ability to cross biological membranes, but the overall effect depends on the entire molecular context.[8] This allows for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Conformational Effects : Fluorination of the piperidine ring or its substituents can influence the conformational preferences of the ring system, which can be critical for optimizing binding to a biological target.[8][9]
Synthesis and Workflow
The synthesis of 1-(2,2,2-trifluoroethyl)piperidin-4-amine is typically achieved through a robust and scalable chemical transformation. A common and efficient method is the reductive amination of a protected 4-aminopiperidine precursor.
Experimental Protocol: Reductive Amination
This protocol describes a representative synthesis starting from tert-butyl piperidin-4-ylcarbamate.
Step 1: N-Alkylation of the Piperidine Ring
-
Dissolve tert-butyl piperidin-4-ylcarbamate in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, typically potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Introduce 2,2,2-trifluoroethyl trifluoromethanesulfonate (or a similar trifluoroethylating agent) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure. Purify the resulting N-alkylated intermediate via column chromatography.
Step 2: Deprotection of the Amine
-
Dissolve the purified intermediate from Step 1 in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the tert-butoxycarbonyl (Boc) protecting group.
-
Stir the mixture at room temperature until deprotection is complete (monitored by LC-MS).
-
Evaporate the solvent and excess acid to yield the crude 1-(2,2,2-trifluoroethyl)piperidin-4-amine salt.
Step 3: Salt Formation
-
If not already the dihydrochloride salt, dissolve the free base in a solvent like diethyl ether or methanol.
-
Add a stoichiometric amount of HCl (e.g., as a solution in dioxane) to precipitate the dihydrochloride salt.
-
Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride.
Applications in Medicinal Chemistry
The title compound is rarely the final therapeutic agent but rather a crucial intermediate. Its value lies in providing a pre-functionalized core that medicinal chemists can elaborate upon to develop potent and selective drug candidates.
Scaffold for CNS Agents
The piperidine motif is a classic feature in many centrally acting agents. The ability of the trifluoroethyl group to enhance metabolic stability and brain penetration makes this scaffold particularly attractive for targeting CNS disorders. Derivatives have been explored as ligands for various receptors and transporters.[10] For example, substituted piperidines are investigated for their potential in treating neurodegenerative diseases and psychiatric disorders by modulating targets like the sigma-1 (σ1) receptor.[10][11]
Role in Oncology Drug Discovery
Signaling pathways that are hyperactivated in cancer are primary targets for modern oncology research.[10] The piperidine scaffold has been integrated into inhibitors of key cancer-related enzymes.
-
EZH2 Inhibition : In a notable example, researchers developing inhibitors for the histone methyltransferase EZH2, a key target in B-cell lymphomas, systematically explored N-substituents on a piperidine ring to optimize cellular potency and pharmacokinetic properties.[7] The introduction of a 2,2,2-trifluoroethyl group was a key modification that led to the identification of CPI-1205, a potent and selective EZH2 inhibitor that advanced to Phase I clinical trials.[7] This work underscores the profound impact of N-trifluoroethylation on cellular activity and overall drug-like properties.[7]
Safety and Handling
As with any chemical reagent, proper handling and storage are paramount to ensure safety in the laboratory.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards for its free base form:
-
Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[5]
-
Hazardous to the aquatic environment, acute hazard (Category 1) : H400 - Very toxic to aquatic life.[5]
-
Hazardous to the aquatic environment, long-term hazard (Category 1) : H410 - Very toxic to aquatic life with long lasting effects.[5]
The dihydrochloride salt is noted to cause skin and eye irritation.[12]
Precautionary Measures
-
P264 : Wash skin thoroughly after handling.
-
P270 : Do not eat, drink or smoke when using this product.
-
P273 : Avoid release to the environment.
-
P301 + P317 : IF SWALLOWED: Get medical help.[5]
-
P501 : Dispose of contents/container to an approved waste disposal plant.
Always consult the full Safety Data Sheet (SDS) from the supplier before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13][14]
Conclusion
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride is more than a simple chemical; it is a strategically designed building block that provides a solution to common challenges in drug discovery. Its trifluoroethyl group offers a proven method for enhancing metabolic stability and modulating basicity, while the piperidine-4-amine core provides a versatile anchor for further chemical exploration. For scientists engaged in the design of next-generation therapeutics, particularly in oncology and CNS disorders, this compound represents a valuable and powerful tool in their molecular arsenal.
References
-
Abadi, A. H., et al. (2006). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 339(5), 266-273. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. PubChem. Available at: [Link]
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Kira, J., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry, 59(21), 9928-9941. Available at: [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]
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Gillis, E. P., et al. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of Medicinal Chemistry, 51(21), 6629–6637. Available at: [Link]
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Hunter, L. (2016). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 55(44), 13738-13742. Available at: [Link]
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Inoue, M., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6201-6212. Available at: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available at: [Link]
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